HDAC8 Selectivity Over Other Histone Deacetylase Isoforms
4-Amino-3,5-dihydroxybenzoic acid exhibits significant selectivity for HDAC8 over HDAC7 and HDAC5. In a direct head-to-head enzyme inhibition assay, the compound demonstrated an IC50 of 130 nM against recombinant human HDAC8. In contrast, its inhibitory activity against HDAC7 was an IC50 of 3,400 nM, and against HDAC5 was an IC50 of 39,000 nM [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 130 nM (HDAC8) |
| Comparator Or Baseline | 3,400 nM (HDAC7) and 39,000 nM (HDAC5) |
| Quantified Difference | 26-fold selectivity over HDAC7; 300-fold selectivity over HDAC5 |
| Conditions | Inhibition of recombinant human HDAC8, HDAC7, and HDAC5 using Boc-Lys(Ac)-AMC as substrate. |
Why This Matters
This selectivity profile is crucial for researchers developing isoform-selective HDAC inhibitors, as off-target inhibition of HDAC7 or HDAC5 could lead to different biological outcomes or increased toxicity.
- [1] BindingDB. (2013). Entry for 4-Amino-3,5-dihydroxybenzoic acid (BDBM50529155). BindingDB. Retrieved from BindingDB. View Source
